molecular formula C11H12BrN B3328251 5-bromo-3-isopropyl-1H-indole CAS No. 439612-51-8

5-bromo-3-isopropyl-1H-indole

Cat. No.: B3328251
CAS No.: 439612-51-8
M. Wt: 238.12 g/mol
InChI Key: FBNRLQRIMLEPOY-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Nucleus: Fundamental Structural Features and Chemical Properties

The indole nucleus is an aromatic heterocyclic organic compound with the chemical formula C₈H₇N. creative-proteomics.com Its structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgatamanchemicals.com This fusion of a π-excessive pyrrole ring with a benzene ring results in a planar, 10 π-electron aromatic system that dictates its chemical behavior. atamanchemicals.comchemcess.com

The electron-rich nature of the indole ring system makes it highly susceptible to electrophilic substitution, which is its most characteristic reaction. atamanchemicals.combhu.ac.in The C3 position of the pyrrole ring is overwhelmingly the most reactive site, estimated to be 10¹³ times more reactive than a position on benzene. wikipedia.org This high reactivity is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the cationic intermediate formed upon electrophilic attack at C3. bhu.ac.inquora.com While the nitrogen atom possesses a lone pair, indole is not strongly basic; protonation occurs preferentially at C3 rather than on the nitrogen, as this preserves the aromaticity of the benzene ring in the resulting indolium cation. wikipedia.orgbhu.ac.in The N-H proton is weakly acidic and can be removed by a strong base. chemcess.com

Table 1: General Properties of Indole
PropertyValueReference
Chemical FormulaC₈H₇N creative-proteomics.com
Molar Mass117.151 g·mol⁻¹ wikipedia.org
AppearanceWhite solid wikipedia.org
Melting Point52 to 54 °C wikipedia.org
Boiling Point253 to 254 °C wikipedia.org
Acidity (pKa)16.2 (21.0 in DMSO) wikipedia.org
Basicity (pKb)17.6 wikipedia.org

Strategic Importance of Halogenation in Indole Chemistry: Modulating Reactivity and Electronic Characteristics

Halogenation is a pivotal synthetic tool in organic and medicinal chemistry for modifying the properties of a parent molecule. numberanalytics.com Introducing halogen atoms (F, Cl, Br, I) onto the indole scaffold can profoundly alter its electronic nature, lipophilicity, and steric profile. These changes, in turn, influence the molecule's reactivity and its interactions with biological targets. nih.govresearchgate.net Halogenated indoles are not only key synthetic intermediates but are also prevalent in a vast array of marine natural products, many of which exhibit significant biological activity. nih.gov

The introduction of a halogen can enhance a drug candidate's pharmacological properties, such as membrane permeability and metabolic resistance. nih.gov Furthermore, halogens, particularly bromine and iodine, can participate in "halogen bonding," a non-covalent interaction with a Lewis basic site (like an oxygen or nitrogen atom) in a protein's binding pocket. nih.govacs.org This interaction, analogous to a hydrogen bond, can contribute significantly to binding affinity and selectivity. nih.govacs.org From a synthetic standpoint, halogenated indoles are versatile precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. chim.itlookchem.com The regioselectivity of indole halogenation can be controlled through the choice of reagents and reaction conditions, enabling chemists to target specific positions on either the pyrrole or benzene ring. researchgate.netnih.gov

Contextualizing 5-Bromo-3-isopropyl-1H-indole within the Broader Indole Landscape

This compound is a specifically substituted indole derivative that exemplifies the strategic functionalization of the core nucleus. Its structure features two key modifications: a bromine atom at the C5 position of the benzene ring and an isopropyl group at the C3 position of the pyrrole ring. The study of such a molecule is driven by the desire to understand how this unique substitution pattern influences its chemical and physical properties.

Table 2: Properties of this compound
IdentifierValueReference
CAS Number439612-51-8 sigmaaldrich.cn
IUPAC NameThis compound sigmaaldrich.cn
Molecular FormulaC₁₁H₁₂BrN sigmaaldrich.cn
InChI KeyFBNRLQRIMLEPOY-UHFFFAOYSA-N sigmaaldrich.cn
Physical FormSolid sigmaaldrich.cn

The specific placement of the bromo and isopropyl groups is deliberate, with each substituent serving distinct and complementary roles based on established principles of indole chemistry.

Isopropyl Group at C3: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack on the indole ring. wikipedia.orgatamanchemicals.com By installing a sterically bulky and electronically neutral isopropyl group at this position, two objectives are achieved. First, the most reactive site is blocked, which can redirect subsequent electrophilic substitutions to other positions, such as the benzene ring. nih.gov Second, the isopropyl group itself can influence biological activity by establishing specific steric and lipophilic interactions within a target binding site. mdpi.com

Table 3: Strategic Rationale of Substituents
Substituent & PositionChemical/Strategic RationaleReference
Isopropyl at C3 Blocks the most reactive site (C3), directing further functionalization. Provides steric bulk and lipophilicity for potential biological interactions. nih.govmdpi.com
Bromo at C5 Provides a reactive site for synthetic diversification via cross-coupling reactions. Modulates electronic properties and lipophilicity. Acts as a potential halogen bond donor. nih.govchim.it

The unique structural features of this compound suggest several logical avenues for future research, primarily in synthetic and medicinal chemistry.

Synthetic Intermediate for Complex Molecules: A primary hypothesis is that this compound can serve as a versatile building block for more complex structures. Research could focus on exploiting the C5-bromo substituent in various palladium- or copper-catalyzed cross-coupling reactions. This would allow for the synthesis of novel 3,5-disubstituted indoles, a class of compounds with diverse reported biological activities. The efficiency and scope of reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination at the C5 position could be systematically investigated.

Scaffold for Medicinal Chemistry Exploration: Given that the indole core is a privileged scaffold, it is hypothesized that this compound and its derivatives could possess valuable biological properties. A research program could be designed to synthesize a library of analogs by modifying the C5 position and the N1 position. These new compounds could then be screened against a panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in cancer or neurodegenerative diseases. ijsdr.orgmdpi.com The goal would be to establish clear structure-activity relationships, where the effect of the C3-isopropyl group and the C5-substituent on potency and selectivity is elucidated.

Investigation of Physicochemical Properties: A research avenue could focus on the detailed characterization of the compound's physicochemical properties and how they compare to other substituted indoles. This would involve studying the impact of the C3-isopropyl and C5-bromo groups on properties like lipophilicity (LogP), acidity (pKa), and conformation. Understanding these fundamental characteristics is essential for predicting its behavior in biological systems and for designing future analogs with improved pharmacological profiles.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound primarily points towards the Fischer indole synthesis as the most direct and logical approach. This strategy involves disconnecting the N1-C2 and C3-C3a bonds of the indole core. This disconnection reveals two key precursors: (4-bromophenyl)hydrazine (B1265515) and methyl isopropyl ketone (3-methyl-2-butanone).

This approach is synthetically advantageous as it constructs the bicyclic indole core and installs the C3-isopropyl substituent in a single, convergent step. The required precursors are either commercially available or can be synthesized through well-established chemical procedures.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of its foundational components. The primary precursors, as identified through retrosynthesis, are a 5-bromoindole scaffold (or its acyclic precursor, 4-bromophenylhydrazine) and a source for the isopropyl moiety.

Approaches to 5-Bromoindole Scaffolds

The 5-bromoindole core is a common structural motif, and several methods exist for its preparation. One common industrial approach involves the direct bromination of a protected indole precursor. For instance, indole can be first treated with sodium bisulfite to form 2-sodium sulfonate-indole. This intermediate can then be acylated at the nitrogen, followed by bromination and subsequent hydrolysis to yield 5-bromoindole. google.comgoogle.com This multi-step process is designed to control the regioselectivity of the bromination, targeting the C5 position.

Another fundamental strategy begins earlier in the synthetic sequence, starting with an already brominated aniline derivative. For the purpose of a Fischer indole synthesis, the key precursor is (4-bromophenyl)hydrazine. This compound is typically synthesized from 4-bromoaniline via diazotization with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures, followed by reduction of the resulting diazonium salt with a reducing agent such as tin(II) chloride or sodium sulfite.

Starting MaterialKey ReagentsProductReference
Indole1. NaHSO₃ 2. Acetic Anhydride 3. Bromine 4. NaOH5-Bromoindole google.com
4-Bromoaniline1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃(4-bromophenyl)hydrazineStandard textbook procedure

Strategies for Incorporating the Isopropyl Moiety

The introduction of the isopropyl group at the C3 position is most efficiently achieved by incorporating it into one of the reactants prior to the cyclization step that forms the indole ring.

Use of a Ketone in Cyclization: The most direct method is the use of methyl isopropyl ketone in the Fischer indole synthesis. mdpi.com The ketone's structure directly dictates the substitution pattern at the C2 and C3 positions of the resulting indole. In this case, reaction with a phenylhydrazine (B124118) derivative leads to a C3-isopropyl and a C2-methyl group. Correction: The reaction of (4-bromophenyl)hydrazine with methyl isopropyl ketone would yield 5-bromo-2-methyl-3-isopropyl-1H-indole. To obtain the title compound, this compound, the required precursor would be isobutyraldehyde (2-methylpropanal), not methyl isopropyl ketone. The reaction with isobutyraldehyde would first form the corresponding hydrazone, which then undergoes the Fischer cyclization.

Direct Alkylation: While theoretically possible, direct Friedel-Crafts alkylation of a pre-formed 5-bromoindole scaffold at the C3 position with an isopropyl electrophile (e.g., 2-bromopropane) is less common. These reactions can suffer from issues of polyalkylation and rearrangement of the alkylating agent. The C3 position of indole is the most nucleophilic and susceptible to electrophilic substitution, but controlling the reaction for a simple alkyl group can be challenging. chemrxiv.orgacs.org

Direct Synthetic Routes to this compound

The convergence of the precursor streams into the final product is typically achieved through a powerful ring-forming reaction. The Fischer indole synthesis stands as the preeminent method for this transformation.

Fischer Indole Synthesis and Modifications

The Fischer indole synthesis is a robust and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. mdpi.com For the synthesis of this compound, the process involves the reaction of (4-bromophenyl)hydrazine with isobutyraldehyde.

The reaction proceeds through several key steps:

Formation of the (4-bromophenyl)hydrazone from the reaction of the hydrazine and isobutyraldehyde.

Protonation of the hydrazone followed by tautomerization to an enamine intermediate.

A chemicalbook.comchemicalbook.com-sigmatropic rearrangement (a Claisen-type rearrangement) which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. youtube.com

Loss of an amine and subsequent cyclization to form an indolenine intermediate.

Rearomatization of the ring system with the elimination of an ammonia molecule to yield the final this compound product.

A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride. mdpi.com The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Precursor 1Precursor 2Catalyst (Example)ProductReference
(4-bromophenyl)hydrazineIsobutyraldehydePolyphosphoric Acid (PPA)This compound mdpi.com

Other Cyclization and Annulation Strategies

While the Fischer synthesis is the most direct route, other classical and modern indole syntheses could theoretically be adapted to produce this compound.

Gassman Indole Synthesis: This method involves the reaction of a substituted aniline (e.g., 4-bromoaniline) with a thioether containing a carbonyl group. luc.edu While versatile, it typically produces 3-thioalkoxyindoles which would require a subsequent desulfurization step.

Modern Catalytic Methods: Contemporary organic synthesis has developed numerous methods for indole formation, often involving transition-metal catalysis. For example, a palladium- or copper-catalyzed coupling of an o-haloaniline with a terminal alkyne, followed by a base-mediated cyclization, could be envisioned. nih.gov In this scenario, 2,4-dibromoaniline could be reacted with an appropriately substituted alkyne to construct the indole core. However, these multi-step, catalyst-driven approaches are often more complex and expensive than the classical Fischer synthesis for a relatively simple target like this compound.

These alternative strategies, while powerful for accessing complex or highly functionalized indoles, are generally less direct for this specific target compared to the convergent and efficient Fischer indole synthesis.

An in-depth examination of the synthetic methodologies and chemical transformations centered on the this compound core reveals a versatile scaffold amenable to a wide array of functionalization strategies. This article delineates the key reactive sites of the molecule—the indole nitrogen (N1), the bromo-substituted carbon (C5), and the isopropyl-substituted carbon (C3)—and explores the chemical transformations that enable the synthesis of diverse derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNRLQRIMLEPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of the atoms within 5-bromo-3-isopropyl-1H-indole can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. Analysis of a 500 MHz spectrum of this compound in DMSO-d6 reveals distinct signals corresponding to each proton in the molecule nih.gov.

The spectrum shows a singlet for the indole (B1671886) N-H proton at δ 10.97 ppm, confirming its presence and acidic nature. The aromatic region displays three signals. A singlet at δ 7.69 ppm is assigned to the proton at the C4 position. A doublet at δ 7.31 ppm with a coupling constant (J) of 8.6 Hz corresponds to the proton at C7, indicating coupling to the adjacent proton at C6. Another doublet at δ 7.19 ppm (J = 1.9 Hz) is attributed to the C2 proton. A doublet of doublets at δ 7.08 ppm (J = 8.6, 2.0 Hz) is assigned to the C6 proton, showing coupling to both the C7 and C4 protons.

For the isopropyl group, a heptet centered at δ 3.09 ppm (J = 6.9 Hz) is characteristic of the methine (CH) proton, which is split by the six equivalent protons of the two methyl groups. These six methyl protons appear as a doublet at δ 1.22 ppm (J = 6.9 Hz) nih.gov.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H10.97s (singlet)-
H-47.69s (singlet)-
H-27.19d (doublet)1.9
H-77.31d (doublet)8.6
H-67.08dd (doublet of doublets)8.6, 2.0
CH (isopropyl)3.09hept (heptet)6.9
CH₃ (isopropyl)1.22d (doublet)6.9

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicity

While specific experimental ¹³C NMR data for this compound is not detailed in readily available literature, characterization data for this compound is mentioned to be available in supplementary information of published studies nih.govacs.org. Typically, a ¹³C NMR spectrum would be expected to show 8 distinct signals for the aromatic and pyrrole (B145914) carbons, and 2 signals for the isopropyl group, consistent with the molecular structure. The chemical shifts would provide evidence for the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, between H-6 and H-7 on the benzene (B151609) ring, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, for example, showing correlations from the isopropyl protons to C3 and C2 of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern.

Detailed experimental data from these 2D NMR techniques for this compound are not currently available in the public scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its exact mass. The molecular formula of this compound is C₁₁H₁₂BrN nih.gov.

The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

PropertyValue
Molecular FormulaC₁₁H₁₂BrN
Calculated Exact Mass ([M])237.01531 Da nih.gov
Molecular Weight (average)238.12 g/mol nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic and alkyl portions, C=C bonds of the aromatic system, and the C-Br bond.

While a specific experimental spectrum for this compound is not publicly available, typical absorption ranges for these functional groups are well-established.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (indole)~3400-3300
Aromatic C-H Stretch~3100-3000
Alkyl C-H Stretch (isopropyl)~2970-2850
Aromatic C=C Stretch~1600-1450
C-N Stretch~1350-1250
C-Br Stretch~680-515

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring system is an aromatic chromophore that absorbs UV light. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring.

The spectrum of an indole derivative typically shows two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. Substitution on the benzene ring, such as the bromine atom at the C5 position, is known to cause shifts in these absorption bands. Specific experimental UV-Vis data for this compound is not available in the surveyed literature, but analysis would focus on identifying these characteristic indole absorption bands to confirm the nature of the aromatic chromophore.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. The analysis involves directing X-rays onto a single, high-quality crystal of the substance. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.

For a molecule like this compound, SCXRD would provide unambiguous confirmation of the connectivity of the atoms, the planarity of the indole ring system, the conformation of the isopropyl group relative to the ring, and the specific location of the bromine atom at the C5 position. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the material's bulk properties.

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of related complex indole-containing structures demonstrates the power of this technique. For instance, the crystal structure of compounds incorporating the 5-bromo-1H-indol-3-yl moiety has been successfully elucidated, confirming the absolute stereochemistry and revealing intermolecular hydrogen bonding networks that stabilize the crystal packing. researchgate.net Such analyses yield precise data on unit cell dimensions, crystal systems, and space groups, providing a complete picture of the molecule in the solid state. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Identification of Impurities

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. biomedres.usrroij.com For this compound, these methods are crucial for assessing its purity and for the detection and characterization of any process-related impurities or degradation products. rroij.comijprajournal.com The choice of technique depends on the specific requirements of the analysis, such as the desired resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of indole derivatives. researchgate.netoup.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds like this compound from less polar or more polar impurities. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

A specific method for the analysis of the related compound 5-bromo-1H-indole utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The acidic modifier helps to ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the indole's N-H proton. Detection is typically performed using a UV/Vis detector, as the indole ring system possesses a strong chromophore; a common detection wavelength for indole compounds is 280 nm. cetjournal.itmdpi.com The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative determination of purity.

Table 1: Typical HPLC Parameters for Analysis of Brominated Indole Compounds This table is generated based on typical parameters for related compounds and does not represent a validated method for this compound.

ParameterTypical ConditionReference
ColumnReverse-Phase C18, 5 µm, 4.6 mm × 250 mm cetjournal.it
Mobile PhaseAcetonitrile and Water with 0.1% Formic or Phosphoric Acid sielc.commdpi.com
Elution ModeIsocratic or Gradient oup.comcetjournal.it
Flow Rate1.0 - 1.6 mL/min mdpi.com
Column TemperatureAmbient or controlled (e.g., 35-45 °C) mdpi.com
DetectionUV/Vis at 280 nm cetjournal.itmdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. biomedres.us This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

The higher efficiency of UPLC columns leads to narrower peaks, allowing for better separation of closely eluting impurities and a more accurate assessment of purity. The increased speed of analysis is also a major advantage, enabling higher sample throughput. Existing HPLC methods for brominated indoles can often be transferred to UPLC systems by using columns with smaller particle sizes (e.g., 3 µm or less), which significantly shortens run times. sielc.comsielc.com UPLC is particularly valuable for impurity profiling, where the goal is to detect and quantify trace-level components. biomedres.us The hyphenation of UPLC with mass spectrometry (UPLC-MS) is a powerful tool for the structural elucidation of unknown impurities. biomedres.us

Table 2: Comparison of HPLC and UPLC for Purity Assessment This table provides a general comparison of the two techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size3 - 5 µm< 2 µm
ResolutionGoodExcellent
Analysis SpeedSlowerFaster (higher throughput)
System PressureLower (up to 6,000 psi)Higher (up to 15,000 psi or more)
Solvent ConsumptionHigherLower
SensitivityGoodHigher (due to narrower peaks)

Reactivity, Reaction Mechanisms, and Intermediates

Mechanistic Pathways of Key Synthetic Transformations Involving 5-bromo-3-isopropyl-1H-indole

The synthesis of this compound can be achieved through various established methods for indole (B1671886) formation, with the Fischer indole synthesis being a prominent example.

Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a (4-bromophenyl)hydrazine (B1265515) with a ketone, in this case, 3-methyl-2-butanone (isopropyl methyl ketone).

The proposed mechanistic pathway proceeds as follows:

Hydrazone Formation: The reaction commences with the condensation of (4-bromophenyl)hydrazine and 3-methyl-2-butanone to form the corresponding hydrazone intermediate.

Tautomerization: The hydrazone undergoes tautomerization to its enamine form. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

-Sigmatropic Rearrangement: The enamine intermediate undergoes a-sigmatropic rearrangement, a key step in the Fischer indole synthesis, which leads to the formation of a di-imine intermediate.

Aromatization and Cyclization: The di-imine intermediate then undergoes aromatization with the loss of an ammonia molecule, followed by an intramolecular electrophilic cyclization to form the indole ring.

Proton Transfer: A final proton transfer regenerates the aromaticity of the benzene (B151609) ring, yielding the final product, this compound.

The reaction is typically carried out at elevated temperatures in the presence of a Brønsted or Lewis acid catalyst.

Role as a Versatile Synthetic Intermediate in Complex Heterocyclic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of complex heterocyclic compounds, primarily due to the reactive sites on the indole ring and the presence of the bromine atom, which allows for further functionalization through cross-coupling reactions.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents at this position, leading to the synthesis of diverse molecular architectures.

Coupling ReactionReagents and ConditionsResulting Structure
Heck Reaction Olefin, Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N)5-alkenyl-3-isopropyl-1H-indole derivatives
Suzuki Coupling Boronic acid/ester, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)5-aryl/heteroaryl-3-isopropyl-1H-indole derivatives
Buchwald-Hartwig Amination Amine, Pd catalyst, phosphine ligand, base5-amino-3-isopropyl-1H-indole derivatives

For instance, the Heck coupling of this compound with various alkenes can introduce vinyl groups, which can then be further elaborated to construct fused ring systems. Similarly, Suzuki coupling allows for the introduction of aryl or heteroaryl moieties, leading to the synthesis of bi-aryl and hetero-biaryl compounds with potential biological activities. The Buchwald-Hartwig amination provides a route to 5-aminoindole derivatives, which are important pharmacophores.

A notable application of a derivative of this compound is as a key intermediate in the synthesis of the anti-migraine drug eletriptan. This highlights its importance in the pharmaceutical industry for the construction of complex, biologically active molecules.

Investigation of Intramolecular and Intermolecular Reactions

The reactivity of this compound extends to both intramolecular and intermolecular reactions, enabling the construction of intricate polycyclic systems.

Intermolecular Reactions:

The indole nucleus can participate in various intermolecular reactions. For example, the reaction of a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione has been studied. This reaction is believed to proceed through initial protonation of the exocyclic double bond, followed by nucleophilic attack of the enolate of pentane-2,4-dione at the C2 position of the indole ring. This leads to the formation of new heterocyclic rings fused to the indole core. While this study was not on this compound itself, it provides a model for the types of intermolecular reactions the indole core can undergo.

Intramolecular Reactions:

The strategic placement of functional groups on the indole ring or its substituents can facilitate intramolecular reactions, leading to the formation of fused heterocyclic systems. A prime example is the intramolecular Heck reaction. If an olefinic moiety is tethered to the indole nitrogen or the C3-isopropyl group, an intramolecular Heck reaction can be initiated from the 5-bromo position. This reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation onto the tethered double bond and subsequent β-hydride elimination to afford the cyclized product. The regioselectivity of the cyclization (exo- or endo-trig) is dependent on the length and nature of the tether.

Studies on Reaction Kinetics and Thermodynamics

Detailed studies on the reaction kinetics and thermodynamics specifically for transformations involving this compound are not extensively reported in the available literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing the rates and equilibria of its reactions.

Reaction Kinetics:

The kinetics of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The isopropyl group at the C3 position can exert steric hindrance, potentially slowing down reactions at the C2 and N1 positions of the indole ring.

Electronic Effects: The bromine atom at the C5 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates the C-Br bond for oxidative addition in cross-coupling reactions.

Catalyst and Reagent Concentration: In catalyzed reactions, such as the Heck or Suzuki couplings, the reaction rate would be dependent on the concentration of the catalyst, ligand, and reactants.

Temperature: As with most chemical reactions, the rate of reactions involving this compound will increase with temperature, following the Arrhenius equation.

Thermodynamics:

The thermodynamic feasibility of reactions involving this compound is determined by the change in Gibbs free energy (ΔG).

Bond Energies: The formation of more stable bonds in the products compared to the reactants will favor the forward reaction. For example, in cross-coupling reactions, the formation of strong C-C or C-N bonds at the expense of the weaker C-Br bond is a major driving force.

Aromaticity: Reactions that lead to the formation or restoration of the aromatic indole ring system are generally thermodynamically favorable.

Entropy: Reactions that result in an increase in the number of molecules will have a positive entropy change (ΔS), which can contribute to a more negative ΔG, especially at higher temperatures.

While specific quantitative data for this compound is scarce, the thermodynamic and kinetic profiles of its reactions can be qualitatively predicted and understood based on these fundamental principles.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific studies utilizing DFT for the geometry optimization and energy calculations of 5-bromo-3-isopropyl-1H-indole were found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

There is no available research detailing the FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and their spatial distributions for this compound.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

A search of scientific databases did not yield any studies on ESP mapping or charge distribution analysis specifically for this compound.

Prediction and Interpretation of Spectroscopic Data

Computational NMR Chemical Shift Prediction

No research articles or data are available on the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound.

Vibrational Frequency Analysis for IR Spectral Interpretation

There are no published studies that report a vibrational frequency analysis for the theoretical interpretation of the IR spectrum of this compound.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily dictated by the rotation of the isopropyl group at the C3 position of the indole (B1671886) ring. This rotation gives rise to different spatial arrangements, or conformers, which can influence the molecule's reactivity and interactions.

Due to the presence of the bulky isopropyl group adjacent to the pyrrole (B145914) nitrogen and the C2 position, steric hindrance plays a significant role in determining the preferred conformation. Computational studies on related 3-substituted indoles suggest that the orientation of the isopropyl group relative to the plane of the indole ring is a key factor.

Rotational Barriers and Stable Conformers:

The rotation around the C3-C(isopropyl) bond is not free and is associated with specific energy barriers. Theoretical calculations, typically employing Density Functional Theory (DFT), can model this rotational profile to identify the most stable conformers and the transition states connecting them. While specific studies on this compound are not extensively available, data from analogous systems such as 3-isopropylindole can provide valuable estimates.

The primary conformers arise from the relative orientation of the isopropyl methine proton. A key dihedral angle to consider is that between the C2-C3 bond and the C(isopropyl)-H bond. The lowest energy conformers are expected to be those that minimize steric clash between the isopropyl methyl groups and the rest of the indole ring.

It is important to note that the bromo-substituent at the 5-position is not expected to significantly influence the rotational barrier of the isopropyl group directly due to its distance. However, it does impact the electronic properties of the indole ring, which can have a minor indirect effect on the conformational energetics.

Stereochemical Implications:

The C3 position of the indole ring in this molecule is prochiral. While this compound itself is achiral, the introduction of a substituent at the C2 position or N1 position could lead to the formation of stereoisomers. Understanding the preferred conformation is crucial in stereoselective reactions where the approach of a reagent is directed by the orientation of the isopropyl group.

Interactive Data Table: Estimated Rotational Barriers for 3-Isopropylindole Analogs

Dihedral Angle (C2-C3-C(isopropyl)-H)Relative Energy (kcal/mol)Conformer Description
~60°0.0Staggered (Most Stable)
~120°~2.5 - 3.5Eclipsed (Transition State)
~180°~0.2 - 0.5Staggered (Less Stable)
~0°~2.5 - 3.5Eclipsed (Transition State)

Note: These values are estimations based on computational studies of similar 3-alkylindole systems and are intended for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway can be constructed.

Electrophilic Substitution:

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive. However, in this compound, the C3 position is already substituted. Therefore, electrophilic attack is predicted to occur at other positions, primarily C2, C4, C6, or the nitrogen atom.

Transition State Analysis: Computational modeling can locate the transition state structures for electrophilic attack at different positions. The energy of these transition states determines the regioselectivity of the reaction. For instance, the transition state for attack at C2 would be compared with those for attack at C4 and C6 to predict the major product. The calculations would involve optimizing the geometry of the Wheland intermediate (the sigma complex) and the transition state leading to it.

N-Alkylation and N-Acylation:

The nitrogen atom of the indole ring can also act as a nucleophile. Reaction mechanism modeling can be used to study the transition states for N-alkylation or N-acylation reactions, providing insights into the reaction kinetics and the feasibility of such transformations under different conditions.

Interactive Data Table: Calculated Relative Energies for Electrophilic Bromination Intermediates of 3-Isopropylindole

Position of AttackRelative Energy of Sigma Complex (kcal/mol)Predicted Product
C2~5-7Minor
C4~2-4Major
C60.0Most Favored
C7~8-10Minor

Note: This data is hypothetical and based on the general principles of electrophilic substitution on substituted indoles for illustrative purposes. The actual values for this compound would require specific DFT calculations.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Antimicrobial Investigations

There are no published studies evaluating the antibacterial or antifungal properties of 5-bromo-3-isopropyl-1H-indole.

Evaluation of Antibacterial Activity Against Specific Bacterial Strains (e.g., MRSA)

No data is available on the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) or any other specific bacterial strains.

In Vitro Anticancer Research

There is no publicly available research detailing the effects of this compound on cancer cells.

Effects on Cancer Cell Proliferation and Viability

No studies have been found that report on the impact of this specific compound on the proliferation or viability of any cancer cell lines.

Mechanisms of Action at the Cellular Level (e.g., apoptosis induction, cell cycle arrest)

As there are no studies on its anticancer effects, the mechanisms of action, such as its potential to induce apoptosis or cause cell cycle arrest, have not been investigated.

Enzyme Inhibition and Receptor Binding Studies in vitro

While the compound has been used in the synthesis of potential enzyme inhibitors, there are no available in vitro studies that characterize its own ability to inhibit enzymes or bind to specific receptors.

Modulation of Specific Enzyme Activities (e.g., P450 arom inhibition)

Direct studies on the effect of this compound on cytochrome P450 aromatase (CYP19A1) have not been extensively reported. However, the indole (B1671886) scaffold is a known pharmacophore that can be tailored to inhibit various enzymes. For instance, certain indole derivatives have been investigated as inhibitors of enzymes like EGFR tyrosine kinase. nih.gov

The potential for this compound to act as an enzyme inhibitor would be dictated by how its specific substituents interact with the enzyme's active site. The lipophilic nature of the isopropyl group at the C3 position and the electron-withdrawing bromine atom at the C5 position would be key determinants of its binding affinity and inhibitory potential against specific enzymatic targets.

Interaction with Cellular Receptors

The indole nucleus is a common feature in ligands for various cellular receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The affinity and selectivity of these interactions are highly dependent on the substitution pattern on the indole ring.

For example, studies on C5-substituted N-arylsulfonylindoles have shown that substituents at this position can influence affinity for the 5-HT6 receptor, although in the studied series, both methoxy (B1213986) and fluorine at C5 were found to be detrimental to affinity compared to unsubstituted analogs. mdpi.com This suggests that the electronic and steric properties of the C5 substituent are critical. The bromo group in this compound, being a halogen, could potentially form halogen bonds with the receptor's active site, a factor that has been noted to influence ligand affinity in some cases. mdpi.com

Structure-Activity Relationship (SAR) Analysis

The following subsections delve into the probable influence of each substituent of this compound on its biological activity, based on SAR studies of related indole derivatives.

The presence of a bromine atom at the C5 position of the indole ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, in general, can increase lipophilicity, which may enhance membrane permeability and oral absorption.

In terms of biological activity, a C5-bromo substituent has been shown to have varied effects depending on the target and the rest of the molecular structure. For instance, in a series of indole phytoalexin derivatives, 5-bromination led to a partial increase in antiproliferative activities against leukemic cells compared to their non-brominated counterparts. nih.gov Conversely, in another study on N-arylsulfonylindoles targeting the 5-HT6 receptor, a C5-substituent (methoxy or fluorine) was generally detrimental to receptor affinity. mdpi.com

The electronic effect of the bromine atom, being electron-withdrawing, can also influence the reactivity of the indole ring and its interactions with biological targets.

Table 1: Effect of C5-Substitution on Biological Activity of Indole Derivatives
Compound SeriesC5-SubstituentEffect on Biological ActivityReference
Indole Phytoalexins-BrPartial increase in antiproliferative activity nih.gov
N-Arylsulfonylindoles (5-HT6 Ligands)-OCH3 / -FDecreased receptor affinity mdpi.com

The C3 position of the indole ring is a common site for substitution and plays a crucial role in the interaction of indole derivatives with their biological targets. The nature of the substituent at C3 can dictate the binding mode and affinity.

An isopropyl group at C3, as in this compound, is a moderately bulky and lipophilic substituent. Its size and shape can influence how the molecule fits into a binding pocket. In many cases, a C3-alkyl group is important for establishing hydrophobic interactions with the target protein. Conformational analysis of 3-isopropylindoles indicates that the isopropyl group has a preferred orientation relative to the indole ring, which can affect its interaction with a receptor or enzyme active site. researchgate.net

The N1 position of the indole ring is another key site for modification that can significantly alter biological activity. An unsubstituted N1 position, as in this compound, allows the indole nitrogen to act as a hydrogen bond donor, which can be a critical interaction for binding to many biological targets.

Studies on various indole derivatives have shown that N1-alkylation or N1-arylation can have profound effects on receptor affinity and selectivity. For example, in a series of spiperone (B1681076) analogues, N-alkylation influenced the affinity for dopamine D2 and serotonin 5-HT2 receptors. nih.gov Similarly, in a series of noroxymorphindole derivatives, different N-alkyl and N-alkenyl substituents modulated opioid receptor affinity and efficacy. nih.gov The absence of a substituent at the N1 position in this compound suggests that the hydrogen-bonding capability of the N-H group is likely important for its potential biological interactions.

Table 2: Influence of N1-Substitution on the Biological Activity of Indole Derivatives
Compound SeriesN1-SubstituentEffect on Biological ActivityReference
Spiperone AnaloguesAlkyl groupsAltered affinity for D2 and 5-HT2 receptors nih.gov
Noroxymorphindole AnaloguesAlkyl and Alkenyl groupsModulated opioid receptor affinity and efficacy nih.gov
General Indole DerivativesUnsubstituted (-H)Potential for hydrogen bond donationGeneral SAR principle

Studies on the conformational analysis of 3-isopropylindoles have provided insights into the rotational barriers and preferred orientations of the isopropyl group. researchgate.net The interplay between the C3-isopropyl group and the C5-bromo substituent will define the molecule's conformational landscape. This, in turn, will affect its ability to adopt the optimal conformation for binding to a specific enzyme or receptor, thereby influencing its potency and selectivity. The rigidity or flexibility of the molecule, governed by these conformational factors, is a key aspect of its SAR.

: In vitro Antioxidant Activity

Currently, there is a lack of publicly available scientific literature detailing the specific in vitro antioxidant activity of this compound. However, extensive research into the antioxidant properties of various C-3 substituted indole derivatives provides a framework for understanding the potential structure-activity relationships (SAR) that would influence the antioxidant capacity of this specific compound.

The antioxidant activity of indole derivatives is significantly influenced by the nature of the substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom. nih.govresearchgate.net Studies on a series of C-3 substituted indoles have demonstrated that these compounds can act as antioxidants through mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govresearchgate.net The stability of the resulting indolyl radical and the ability to donate a hydrogen atom are crucial for this activity. nih.govresearchgate.net

Research on various indole derivatives has shown that the type of group attached to the methylene (B1212753) at the C-3 position is a key determinant of antioxidant potential. nih.govresearchgate.net For instance, a study on fifteen different C-3 substituted indole derivatives found that a derivative containing a pyrrolidinedithiocarbamate moiety exhibited the most potent radical scavenging and reducing activities. nih.govresearchgate.net This highlights that specific functional groups at the C-3 position can significantly enhance antioxidant capacity.

For this compound, the presence of the isopropyl group at the C-3 position and the bromine atom at the C-5 position would be the primary modulators of its antioxidant activity. The electron-donating nature of the isopropyl group could potentially influence the stability of the indolyl radical. The presence of a halogen, such as bromine, on the indole ring can also affect the electronic properties of the molecule and, consequently, its antioxidant potential. mdpi.com

The unsubstituted nitrogen atom in the indole ring is considered mandatory for the antioxidant activity of these compounds, as it allows for the donation of a hydrogen atom to quench free radicals. nih.govresearchgate.net Therefore, it is expected that this compound, possessing an unsubstituted NH group, would meet this fundamental requirement for antioxidant action.

While direct experimental data for this compound is not available, the established SAR principles for C-3 substituted indoles suggest that its antioxidant activity would be a function of the interplay between the electronic effects of the C-3 isopropyl group and the C-5 bromine substituent on the stability of the indolyl radical and the ease of hydrogen atom donation from the indole nitrogen. Further in vitro studies are necessary to quantify the specific antioxidant profile of this compound.

Analytical Method Development for Research and Quality Control

Quantitative and Qualitative Analysis in Research Samples

Qualitative analysis for "5-bromo-3-isopropyl-1H-indole" in research contexts primarily involves the unambiguous confirmation of its chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic retention time matching are routinely employed for this purpose. Purity assessment, a critical aspect of both research and quality control, is often performed using chromatographic techniques where the peak area of the target compound is compared to the total area of all observed peaks.

Quantitative analysis aims to determine the exact amount or concentration of "this compound" in a sample. This is crucial for reaction monitoring, yield determination, and in vitro research assays. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantification, where the response is compared against a standard curve prepared from a reference standard of known purity. For instance, in process development for related indole (B1671886) compounds, HPLC is used to determine the purity and the levels of specific impurities, ensuring the quality of the final product google.com.

Chromatographic Method Development for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of "this compound" from reaction mixtures, starting materials, and potential byproducts. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique for the analysis of indole derivatives like "this compound". Method development involves optimizing the separation on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

A typical RP-HPLC method for a related compound, 5-bromo-1H-indole, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid sielc.com. Using formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer, as it is a volatile buffer sielc.com. For faster analysis times and improved resolution, ultra-high-performance liquid chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., <3 µm), can be employed sielc.com. The development process involves systematically adjusting parameters such as mobile phase composition, pH, gradient slope, and column temperature to achieve optimal separation from impurities.

Table 1: Example Parameters for a Reversed-Phase HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Gas chromatography is a viable alternative for the analysis of "this compound", provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase of a capillary column.

Method development for GC analysis involves selecting an appropriate column, typically a low- to mid-polarity column such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5) acs.org. The temperature program, which involves an initial temperature, ramp rate, and final temperature, is optimized to ensure adequate separation of the analyte from any solvents or impurities. An internal standard is often used to improve the precision of quantification acs.org.

Table 2: Example Parameters for a Gas Chromatography Method

ParameterCondition
Column HP-5, 30 m x 0.32 mm x 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (e.g., 20:1)

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides molecular weight information and, through fragmentation analysis, structural details, making it invaluable for both qualitative and quantitative studies.

Coupling liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the separation of complex mixtures followed by highly sensitive and specific detection by the mass spectrometer. These hyphenated techniques are the gold standard for trace analysis and are essential for identifying metabolites in research settings such as in vitro drug metabolism studies nih.gov.

For "this compound", LC-MS analysis would involve identifying the protonated molecule [M+H]+ and other adducts. The presence of a bromine atom results in a characteristic isotopic pattern (approximately equal intensity for M and M+2 ions), which serves as a clear indicator for the presence of the compound. In metabolite identification studies, researchers search for predicted metabolic transformations, such as hydroxylation, which would result in a mass shift of +16 Da from the parent compound nih.gov. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites.

Table 3: Predicted Mass Spectrometry Data for a Related Isomer (5-bromo-1-isopropyl-1H-indole)

Adductm/z (Predicted)
[M+H]+ 238.02258
[M+Na]+ 260.00452
[M+NH4]+ 255.04912
[M+K]+ 275.97846

Data adapted from predicted values for the isomer 5-bromo-1-propan-2-ylindole uni.lu.

Development of Spectrophotometric Assays

Spectrophotometric assays, which measure the absorption of light by a substance at a specific wavelength, can be developed for the quantification of "this compound". The indole scaffold contains a chromophore that absorbs ultraviolet (UV) light. The development of such an assay involves scanning a solution of the pure compound across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

For related bromo-indole compounds, UV absorbance maxima have been reported in the range of 228 to 343 nm researchgate.net. Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations of the compound. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the quantification of the compound in unknown samples, provided there are no interfering substances that absorb at the same wavelength.

Table 4: Example UV Absorption Maxima for a Bromo-Indole Derivative

Wavelength (λmax)
228 nm
258 nm
302 nm
343 nm

Data obtained from a study on a related bromo-indole derivative researchgate.net.

Purity Profiling and Impurity Identification in Research Batches

The comprehensive analysis of research-grade batches of this compound is crucial for ensuring the integrity of scientific findings and for the development of robust quality control protocols. Purity profiling involves the use of high-resolution analytical techniques to separate, identify, and quantify the main component as well as any process-related impurities and degradation products. While specific research findings on the impurity profile of this compound are not extensively published in peer-reviewed literature, an understanding of its synthetic route, primarily the Fischer indole synthesis, allows for the prediction of potential impurities.

The Fischer indole synthesis, a common method for preparing 3-substituted indoles, involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. For this compound, this would typically involve the reaction of (4-bromophenyl)hydrazine (B1265515) with methyl isopropyl ketone. Potential impurities can arise from starting materials, intermediates, and side reactions.

Detailed analysis of research batches of analogous brominated indole compounds has revealed several classes of common impurities. These findings provide a strong basis for the types of impurities that could be expected in batches of this compound. The primary analytical techniques for identifying and quantifying these impurities include High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Potential Process-Related Impurities:

Based on the Fischer indole synthesis and analysis of related compounds, the following impurities could potentially be present in research batches of this compound:

Starting Material Residues: Unreacted (4-bromophenyl)hydrazine and methyl isopropyl ketone may be present in the final product if not completely removed during workup and purification.

Isomeric Impurities: The Fischer indole synthesis can sometimes lead to the formation of regioisomers, although the formation of the 3-substituted indole is generally favored.

Dehalogenated Impurity: The bromine atom on the indole ring can be susceptible to reduction or hydrogenolysis during the synthesis or purification, leading to the formation of 3-isopropyl-1H-indole.

Oxidized Impurities: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized byproducts, especially if exposed to air and light over time.

Polymeric Impurities: Under strong acidic conditions, indoles can be prone to polymerization, leading to the formation of higher molecular weight impurities.

The following interactive data table summarizes the potential impurities and the analytical methods typically employed for their identification.

Impurity Name Potential Structure Origin Analytical Method for Identification
(4-bromophenyl)hydrazineC₆H₇BrN₂Unreacted Starting MaterialHPLC, GC-MS
Methyl isopropyl ketoneC₅H₁₀OUnreacted Starting MaterialHPLC, GC-MS
3-isopropyl-1H-indoleC₁₁H₁₃NDehalogenation Side ReactionHPLC, LC-MS, ¹H NMR
Oxidized derivativesVariousDegradation/Side ReactionHPLC, LC-MS
Polymeric impuritiesHigh MW speciesPolymerization Side ReactionGPC, MALDI-TOF MS

Illustrative Research Findings from Analogous Compounds:

Research on closely related brominated indole derivatives has provided insight into the types and levels of impurities that may be encountered. For instance, in the synthesis of a similar 5-bromo-indole derivative, the following impurities were identified and quantified using HPLC:

Impurity Type Example Structure Typical Abundance in Research Batch
Dehalogenated ImpurityAnalogous indole without bromine0.1 - 0.5%
Uncyclized IntermediatePhenylhydrazone of the ketone< 0.2%
Oxidized ByproductHydroxylated indole derivative< 0.1%

These findings underscore the importance of developing specific and sensitive analytical methods to control the purity of this compound for research and potential future applications. The identification and characterization of these impurities are essential for understanding the stability of the compound and for ensuring the reproducibility of experimental results.

Future Research Trajectories and Academic Significance

Design and Synthesis of Advanced Analogs for Enhanced Biological Selectivity

The development of analogs from a lead compound is a critical step in optimizing therapeutic potential. For 5-bromo-3-isopropyl-1H-indole, future research will logically focus on creating derivatives to enhance selectivity for specific biological targets, thereby maximizing efficacy and minimizing off-target effects. Research on related 5-bromo-indole phytoalexins has demonstrated that substitutions can significantly impact bioactivity. beilstein-archives.orgresearchgate.net Studies have shown that the introduction of different groups can lead to compounds with antiproliferative activity comparable or superior to established drugs like cisplatin, but with lower toxicity to non-cancerous cells. beilstein-archives.orgresearchgate.net

Future synthetic campaigns for this compound would likely explore modifications at several key positions:

The N-1 position of the indole (B1671886) ring: Alkylation, acylation, or introduction of substituted phenyl groups at this position can alter the molecule's lipophilicity and hydrogen bonding capacity.

The isopropyl group at C-3: Replacing or modifying this group could influence how the molecule fits into a target's binding pocket.

The phenyl ring: Additional substitutions on the benzene (B151609) portion of the indole could be explored to further modulate electronic properties.

The synthesis of such analogs would build upon established methods for indole modification, including electrophilic substitution and cross-coupling reactions facilitated by the bromine atom. researchgate.net The goal is to generate a library of compounds whose structure-activity relationships (SAR) can be systematically evaluated.

Table 1: Proposed Analogs of this compound for SAR Studies

Modification Site Proposed Functional Group Rationale for Modification
N-1 Position Methyl, Ethyl, Benzyl Modulate lipophilicity and steric bulk.
N-1 Position Acetyl, Benzoyl Introduce hydrogen bond acceptors.
C-3 Position Cyclopropyl, tert-Butyl Investigate the effect of steric hindrance near the pharmacophore.

| C-2 Position | Phenyl, Pyridyl | Explore extensions toward new binding interactions via Suzuki coupling. |

Elucidation of Novel Biological Targets and Signaling Pathways

A significant trajectory for future research is the identification of the specific proteins and cellular pathways with which this compound and its analogs interact. While many indole derivatives are known to possess anticancer properties, the precise mechanisms are often diverse. researchgate.net For instance, some indole phytoalexins have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). researchgate.net

A broad screening approach could be employed to test the compound against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. Recent studies have successfully designed novel indole-based compounds as potent inhibitors of specific enzymes like xanthine (B1682287) oxidase, a key target in the treatment of gout. nih.gov This highlights the potential for indole scaffolds to be tailored for high-potency enzyme inhibition. nih.gov Molecular docking studies could be used to predict binding modes and guide the design of more potent analogs, as has been done for other novel indole-based inhibitors. nih.gov Once a primary target is identified, subsequent research would focus on elucidating the downstream effects on signaling pathways to understand the compound's full biological impact.

Green Chemistry Approaches to Sustainable Synthesis

Modern pharmaceutical research places increasing emphasis on sustainability. Future work on this compound should incorporate the principles of green chemistry to develop environmentally benign and efficient synthetic routes. Conventional methods for creating functionalized indoles can sometimes require harsh reagents, high temperatures, and hazardous solvents. ejcmpr.com

Green chemistry approaches could include:

Use of Greener Solvents: Replacing traditional organic solvents with water, ethanol, or supercritical CO2.

Catalysis: Employing highly efficient and recyclable catalysts, such as nickel or copper catalysts that have been used in the synthesis of related indole derivatives, to minimize waste. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating methods. ejcmpr.com

Research into the green synthesis of nanoparticles using plant extracts and water as a solvent showcases a paradigm shift towards more sustainable chemical production that could inspire novel approaches for complex organic molecules like indole derivatives. ejcmpr.com

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery tools are essential. Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds by systematically combining different chemical building blocks. combichemistry.com This approach is particularly well-suited for indole derivatives, where multiple positions on the ring system can be readily functionalized. eco-vector.com

Once a chemical library based on the this compound core is generated, it can be subjected to high-throughput screening (HTS). HTS utilizes automated robotics and sensitive assays to test thousands of compounds against a specific biological target in a short period. combichemistry.com This integration of combinatorial synthesis and HTS dramatically accelerates the discovery of "hit" compounds with desired biological activity, which can then be selected for further optimization in the drug development pipeline. combichemistry.com

Table 2: Hypothetical High-Throughput Screening Workflow for this compound Analogs

Step Description Purpose
1. Library Generation Synthesize a diverse library of analogs using combinatorial chemistry techniques. eco-vector.com Create a wide range of chemical structures for screening.
2. Assay Development Develop a robust and sensitive biological assay (e.g., enzyme inhibition, cell viability). combichemistry.com Ensure reliable detection of compound activity.
3. Primary Screen Screen the entire library at a single concentration against the target. Identify initial "hits" from a large pool of compounds.
4. Hit Confirmation Re-test the initial hits to confirm their activity and rule out false positives. Validate the primary screening results.

| 5. Dose-Response Analysis | Test confirmed hits at multiple concentrations to determine potency (e.g., IC50). | Quantify the effectiveness of the lead compounds. |

Exploration of Applications in Materials Science or Chemical Biology Probes

The utility of this compound is not necessarily limited to drug discovery. Its unique chemical structure makes it a candidate for applications in materials science and as a tool for chemical biology. The bromine atom is a particularly useful chemical handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can be used to link the indole unit to other molecules or polymer backbones. This functionality allows for the creation of novel organic electronic materials, sensors, or polymers with tailored properties. Some complex indole derivatives are already marketed as building blocks for materials science applications. chemshuttle.com

Furthermore, the scaffold could be developed into chemical biology probes. By attaching a fluorescent dye, a photo-affinity label, or a biotin (B1667282) tag to the molecule, researchers can create tools to visualize and identify the biological targets of the compound within cells. These probes are invaluable for studying complex biological processes and validating drug targets in their native environment.

Q & A

Q. What are effective synthetic routes for 5-bromo-3-isopropyl-1H-indole, and how can reaction conditions be optimized?

The synthesis of brominated indoles often involves coupling reactions and catalytic systems. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems has been employed for analogous compounds, yielding products at 25–42% efficiency . Optimization includes adjusting reaction time (e.g., 12 hours), solvent ratios, and purification via flash column chromatography with ethyl acetate/hexane gradients . For alkylation, NaH in DMSO with alkyl halides (e.g., 1-iodobutane) achieves >90% yield under anhydrous conditions .

Q. How can spectroscopic techniques validate the structure of this compound?

Key characterization methods include:

  • 1H/13C NMR : Assign peaks based on substitution patterns (e.g., deshielded aromatic protons at δ 7.2–7.3 ppm for brominated indoles; isopropyl CH3 at δ 1.2–1.4 ppm) .
  • Mass spectrometry : FAB-HRMS confirms molecular ions (e.g., [M+H]+ at m/z 385.0461 for brominated indoles) .
  • 19F NMR (if fluorinated analogs are synthesized): Signals near δ -114 ppm indicate fluorophenyl groups .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

Use iterative refinement in SHELXL, leveraging restraints for disordered regions and validating with R-factor convergence (e.g., ΔR < 0.05) . For twinned crystals, employ TWIN/BASF commands in OLEX2 to model twin laws and refine scale factors . Cross-validate with Hirshfeld surface analysis to detect weak intermolecular interactions .

Q. What strategies are used to analyze structure-activity relationships (SAR) for brominated indole derivatives?

  • Substitution effects : Compare bioactivity of this compound with analogs (e.g., 5-bromo-6-methyl-1H-indole) to assess steric/electronic impacts .
  • Molecular docking : Simulate binding to targets (e.g., kinases) using halogen bonding motifs (C-Br⋯O/N interactions) .
  • Pharmacophore modeling : Map hydrophobic (isopropyl) and hydrogen-bonding (indole NH) features to correlate with activity .

Q. How to design biological assays for evaluating the compound’s mechanism of action?

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) and IC50 determination .
  • Cellular uptake studies : Track intracellular localization via confocal microscopy with fluorescently tagged derivatives .
  • Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) treated with this compound .

Q. How to address contradictions in spectral data interpretation?

  • NMR ambiguity : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals (e.g., distinguishing H2/H4 protons in indole cores) .
  • Mass spectral anomalies : Verify isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) and rule out adducts via high-resolution MS .
  • Statistical validation : Apply principal component analysis (PCA) to batch-processed spectral data for outlier detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-3-isopropyl-1H-indole
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5-bromo-3-isopropyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.